Lipophilicity (LogP) Comparison: Ylidene Hydrazone vs. Reduced Hydrazine vs. Free Hydrazine
The target ylidene compound exhibits a predicted LogP of 2.39, which is substantially higher than that of the reduced hydrazine analog (LogP = 1.70) and the free 1,4‑dioxaspiro[4.5]decan‑8‑ylhydrazine (LogP = 1.23) . The 0.69 log‑unit increase relative to the reduced form represents a ≈4.9‑fold shift in octanol/water partition coefficient, reflecting the contributions of both the C=N double bond and the increased unsaturation in the cyclohexyl ring.
| Evidence Dimension | Predicted LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.38860 |
| Comparator Or Baseline | Reduced analog: LogP = 1.7014; Free hydrazine: LogP = 1.22660 |
| Quantified Difference | ΔLogP = +0.69 (vs. reduced); ΔLogP = +1.16 (vs. free hydrazine) |
| Conditions | Computationally predicted LogP values from ChemSrc and ChemScene databases |
Why This Matters
Higher lipophilicity directly impacts solubility in organic solvents, chromatographic retention (e.g., reverse‑phase HPLC), and passive membrane permeability in cell‑based assays, making the ylidene compound a distinct chemical entity for reaction optimization and biological screening.
